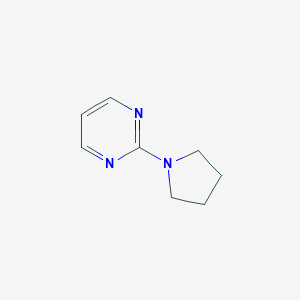

2-(Pyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCZMYBFGWKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 2-(Pyrrolidin-1-yl)pyrimidine

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This molecule uniquely combines two critical pharmacophoric elements: the π-deficient pyrimidine ring and the saturated, non-planar pyrrolidine moiety. The pyrimidine core is a fundamental building block in nature, forming the basis of nucleobases, and is prevalent in a wide array of approved therapeutic agents.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, provides three-dimensional structural diversity, which is increasingly recognized as a key factor for enhancing target selectivity and improving physicochemical properties of drug candidates.[3]

This guide offers a comprehensive exploration of the core chemical properties of 2-(Pyrrolidin-1-yl)pyrimidine. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, reactivity, and spectral characteristics. The objective is to provide researchers with the foundational knowledge and practical insights required to effectively utilize this versatile scaffold in their drug development endeavors.

Physicochemical and Spectroscopic Profile

The physical state and solubility of 2-(Pyrrolidin-1-yl)pyrimidine are dictated by the interplay between the polar pyrimidine ring and the aliphatic pyrrolidine substituent. While specific experimental data for the unsubstituted parent compound is not widely published, its properties can be reliably inferred from closely related derivatives and the fundamental principles of physical organic chemistry.

Core Physical Properties

The introduction of the pyrrolidinyl group at the 2-position of the pyrimidine ring significantly influences its physical properties compared to the parent pyrimidine, which is a crystalline solid with a melting point of 22°C and a boiling point of 123-124°C.[4] The increased molecular weight and intermolecular forces suggest a higher melting and boiling point for the substituted compound.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₁₁N₃ | Derived from structure |

| Molecular Weight | 149.19 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling liquid. | Derivatives like the 5-carbaldehyde are yellow solids.[5] |

| Solubility | Miscible with a range of polar organic solvents like chloroform, methanol, and DMSO. Limited solubility in water is expected. | Inferred from general properties of similar heterocyclic compounds. |

| pKa (Basicity) | The basicity is lower than pyridine (pKa = 5.2) due to the second electron-withdrawing nitrogen atom in the pyrimidine ring (pKa = 1.3). The electron-donating pyrrolidine group slightly increases basicity compared to unsubstituted pyrimidine. | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule. The expected data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.

-

Pyrimidine Protons: The pyrimidine ring protons will appear in the aromatic region. The proton at the 5-position (H-5) is expected to be a triplet around δ 6.5-7.0 ppm. The two equivalent protons at the 4- and 6-positions (H-4, H-6) will appear as a doublet further downfield, typically around δ 8.3-8.8 ppm, due to the deshielding effect of the adjacent nitrogen atoms. For unsubstituted pyrimidine, these signals are at δ 9.27 (H-2), 8.78 (H-4, H-6), and 7.36 (H-5).[6] The substitution at C-2 will alter this pattern.

-

Pyrrolidine Protons: The pyrrolidine protons will be in the aliphatic region. The α-protons (adjacent to the nitrogen) will be the most deshielded, appearing as a multiplet around δ 3.4-3.8 ppm. The β-protons will be further upfield, appearing as a multiplet around δ 1.9-2.2 ppm.[7]

-

-

¹³C NMR Spectroscopy:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have characteristic shifts. C-2, being directly attached to three nitrogen atoms (two in the ring, one from pyrrolidine), will be significantly downfield. C-4 and C-6 will also be downfield due to the adjacent ring nitrogens, while C-5 will be the most upfield of the pyrimidine carbons.

-

Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring will appear around δ 45-50 ppm, while the β-carbons will be around δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic pyrimidine ring just above 3000 cm⁻¹ and for the aliphatic pyrrolidine ring just below 3000 cm⁻¹.

-

Key vibrations for the pyrimidine ring, including C=N and C=C stretching, will be observed in the 1600-1400 cm⁻¹ region.[8]

-

C-N stretching vibrations from the pyrrolidine group will be present in the 1250-1020 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 149.

-

A common fragmentation pattern for N-substituted pyrrolidines involves the loss of an ethylene molecule (28 Da) via a retro-Diels-Alder-type mechanism, which would lead to a significant fragment at m/z = 121. The base peak is often observed at m/z = 70, corresponding to the pyrrolidinyl cation radical.[9]

-

Synthesis and Reactivity: A Tale of Two Rings

The chemical behavior of 2-(Pyrrolidin-1-yl)pyrimidine is dominated by the electronic properties of its constituent rings. The pyrimidine ring is inherently electron-deficient (π-deficient), while the pyrrolidine substituent acts as an electron-donating group. This electronic dichotomy is the foundation of its synthesis and reactivity.

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The most direct and widely employed method for synthesizing 2-(Pyrrolidin-1-yl)pyrimidine is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is highly effective due to the π-deficient nature of the pyrimidine ring, which makes it highly susceptible to attack by nucleophiles.

Causality Behind the Method: The two nitrogen atoms in the pyrimidine ring withdraw electron density, particularly from the C-2, C-4, and C-6 positions.[4] This electron deficiency makes these positions electrophilic and thus prime targets for nucleophiles. By starting with a pyrimidine ring bearing a good leaving group (e.g., a halogen like chlorine) at the 2-position, a facile substitution with pyrrolidine can be achieved.

Protocol: Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine

This protocol is a representative example based on established methods for the synthesis of 2-aminopyrimidine derivatives.[10][11]

Step 1: Reaction Setup

-

To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) in a round-bottom flask is added a base, typically a tertiary amine like triethylamine (TEA, 2.0-3.0 eq) or a carbonate like K₂CO₃.

-

The mixture is stirred at room temperature.

Step 2: Nucleophilic Addition

-

Pyrrolidine (1.1-1.5 eq) is added dropwise to the stirred solution. The choice of a slight excess of the nucleophile ensures the complete consumption of the starting material.

Step 3: Reaction and Monitoring

-

The reaction mixture is heated, often to reflux (e.g., 80-90 °C), to facilitate the substitution.[10]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting 2-chloropyrimidine spot is no longer visible.

Step 4: Workup and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The residue is redissolved in an organic solvent like ethyl acetate or dichloromethane and washed with water or brine to remove the base salt (e.g., triethylammonium chloride) and any excess pyrrolidine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-(Pyrrolidin-1-yl)pyrimidine.

Caption: General workflow for the synthesis of 2-(Pyrrolidin-1-yl)pyrimidine.

Core Reactivity Principles

The reactivity of the molecule can be understood by considering the electronic influence of the two rings.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is activated towards nucleophilic attack at positions 4 and 6. The attack is stabilized by resonance, where the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atoms.[12][13] The electron-donating pyrrolidine group at C-2 slightly deactivates the ring towards further nucleophilic attack compared to a pyrimidine with an electron-withdrawing group, but substitution is still feasible, especially with strong nucleophiles.

-

Electrophilic Aromatic Substitution (SₑAr): Electrophilic attack on the pyrimidine ring is generally difficult due to its π-deficient nature.[14] The ring nitrogens are also basic and will be protonated under the strongly acidic conditions often used for SₑAr, further deactivating the ring. If substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon on the ring.[14]

-

Reactivity of the Pyrrolidine Ring: The pyrrolidine ring can undergo its own set of reactions. Of particular relevance in a biological context is its potential for metabolic oxidation. The α-carbon to the nitrogen can be oxidized by metabolic enzymes (e.g., Cytochrome P450s) to form a reactive iminium ion. This electrophilic intermediate can then react with biological nucleophiles, including DNA, which has been identified as a mechanism of genotoxicity for some pyrrolidine-containing drug candidates.[15]

Caption: Key reactivity pathways for 2-(Pyrrolidin-1-yl)pyrimidine.

Applications in Drug Development and Medicinal Chemistry

The 2-(Pyrrolidin-1-yl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[16] Its utility stems from a combination of favorable structural and physicochemical properties.

-

Scaffold for Diverse Targets: Derivatives have shown a wide range of biological activities, including uses as adenosine receptor antagonists, antifibrotic agents, and potential treatments for neurological disorders and cancer.[4][15][16] The pyrimidine core can act as a bioisostere for a phenyl ring, often improving properties like solubility and metabolic stability while maintaining or enhancing binding affinity.[2]

-

Modulation of Physicochemical Properties: The pyrrolidine ring adds a three-dimensional character to an otherwise flat aromatic system. This non-planarity can disrupt crystal packing (leading to better solubility) and allows for finer tuning of interactions within a protein's binding pocket.[3]

-

Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, a critical interaction for molecular recognition and binding to protein targets.

-

Building Block for Complex Molecules: The reactivity of the pyrimidine ring, particularly at the C-4 and C-6 positions, allows it to be used as a versatile intermediate for the construction of more complex, highly functionalized molecules through further substitution reactions.[17]

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Hazards: Substituted aminopyrimidines and pyrrolidines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system. Some pyrrolidine-containing compounds have been shown to be genotoxic following metabolic activation.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Conclusion and Future Outlook

2-(Pyrrolidin-1-yl)pyrimidine represents a powerful and versatile scaffold for modern drug discovery. Its synthesis is straightforward, relying on the robust and predictable nucleophilic aromatic substitution reaction. The molecule's chemical personality—a blend of the electron-deficient pyrimidine core and the electron-donating, three-dimensional pyrrolidine ring—provides a rich platform for chemical modification and optimization of biological activity.

Future research will likely focus on expanding the library of derivatives by exploring substitutions at the 4, 5, and 6 positions of the pyrimidine ring to probe structure-activity relationships for various biological targets. Furthermore, a deeper understanding of the metabolic pathways, particularly the potential for iminium ion formation from the pyrrolidine ring, will be crucial for designing safer and more effective therapeutic agents based on this valuable heterocyclic core.

References

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

Sharma, R., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Available at: [Link]

-

Chem-Impex International. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Chem-Impex. Available at: [Link]

-

Singh, P., & Kumar, R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

-

Wikipedia. (2023). Pyrimidine. Wikipedia. Available at: [Link]

-

Adebayo, A. I., & Ishola, A. A. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

-

Clayden, J., & Moran, W. J. (2006). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

PubChem. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Portal. Available at: [Link]

-

University of Liverpool. (n.d.). Pyrimidines. University of Liverpool. Available at: [Link]

-

Sova, M., et al. (2009). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]

-

Dalvie, D., et al. (2011). Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate. PubMed. Available at: [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

-

ChemSynthesis. (2025). 2-pyrrolidin-1-yl-pyridine. ChemSynthesis. Available at: [Link]

-

NIST. (n.d.). Pyrrolidine Mass Spectrum. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Propan-2-ylpyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). Pyrrolidine 1H NMR Spectrum. SpectraBase. Available at: [Link]

-

Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Khusnutdinov, R. I., & Khusnutdinova, E. F. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

- Google Patents. (2012). US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.

-

Martínez-Alonso, M., et al. (2021). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- | C11H19N | CID 12218076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Pyrrolidine [webbook.nist.gov]

- 8. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. article.sapub.org [article.sapub.org]

- 12. CAS 944900-11-2 | 2-(Pyrrolidin-3-YL)pyrimidine - Synblock [synblock.com]

- 13. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid | C9H11N3O2 | CID 1442063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 15. 2-(1H-pyrrol-1-yl)pyrimidine | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 17. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. realtor.com [realtor.com]

Introduction: The Strategic Fusion of Privileged Scaffolds

An In-depth Technical Guide to the 2-(Pyrrolidin-1-yl)pyrimidine Core for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrimidine ring, a cornerstone of nucleic acids, and the pyrrolidine ring, a ubiquitous feature in natural alkaloids, are two such scaffolds.[1][2][3] The strategic combination of these two motifs into the 2-(pyrrolidin-1-yl)pyrimidine core creates a versatile and three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutics.

The pyrimidine moiety, with its nitrogen atoms at positions 1 and 3, offers a rich array of hydrogen bonding capabilities and serves as an effective bioisostere for other aromatic systems.[4] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The saturated, non-planar pyrrolidine ring provides a key advantage by introducing sp³-hybridized carbons, which allows for a more precise and complex exploration of three-dimensional pharmacophore space compared to flat aromatic systems. This is critical for achieving high-affinity and selective interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the 2-(pyrrolidin-1-yl)pyrimidine core, detailing its synthesis, physicochemical characteristics, and, most importantly, its broad applications as a foundational scaffold in modern drug discovery.

Compound Identification and Physicochemical Properties

While the unsubstituted parent 2-(pyrrolidin-1-yl)pyrimidine is a valid chemical structure, it is most commonly encountered as a core component of more complex, functionalized molecules. Therefore, a specific CAS number for the parent compound is not consistently cited in major chemical databases. For the purpose of physicochemical reference, we present data for a simple, well-documented derivative, 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid .[6]

| Property | Value | Source |

| Chemical Name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | [6] |

| CAS Number | 253315-06-9 | [6] |

| Molecular Formula | C₉H₁₁N₃O₂ | [6] |

| Molecular Weight | 193.20 g/mol | [6] |

Below is a diagram of the core 2-(pyrrolidin-1-yl)pyrimidine structure, which forms the basis of the derivatives discussed in this guide.

General Synthesis Strategies

The construction of the 2-(pyrrolidin-1-yl)pyrimidine scaffold is typically achieved through a robust and high-yielding nucleophilic aromatic substitution (SNAr) reaction. This method's reliability and tolerance for a wide range of functional groups make it ideal for generating libraries of compounds for high-throughput screening.

The general workflow involves the reaction of a pyrimidine ring activated with a leaving group at the C2 position (commonly a halogen, such as chlorine) with pyrrolidine. The reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to quench the acid byproduct.

Exemplary Protocol: Parallel Amidation for Library Synthesis

A common application of this chemistry is in parallel synthesis to rapidly generate a library of related compounds. Building upon a pre-formed pyrimidine carboxylic acid intermediate, various amines can be coupled to create a diverse set of amides.

Step-by-step methodology for parallel amidation: [7]

-

Activation: Dissolve the key intermediate, such as a 6-(pyrrolidin-3-yl)pyrimidine-5-carboxylic acid derivative, in a suitable solvent (e.g., dichloromethane).

-

Coupling Agents: Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature to form the activated ester.

-

Amine Addition: Add a solution of the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for several hours (typically 4-12 hours), monitoring progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over a desiccant like Na₂SO₄, and concentrated under reduced pressure. Purification is then performed, usually via column chromatography or preparative HPLC, to yield the final carboxamide products.

This parallel approach allows for the efficient synthesis of dozens of analogs for structure-activity relationship (SAR) studies.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged core for developing therapeutics across multiple disease areas. Its unique combination of hydrogen bonding capacity, structural rigidity, and 3D character allows it to interact effectively with a wide range of biological targets.

Anticancer Activity

Pyrimidine derivatives are foundational to oncology, with many approved drugs (e.g., 5-Fluorouracil) disrupting DNA synthesis.[4][5] More modern applications involve the design of targeted therapies. The 2-(pyrrolidin-1-yl)pyrimidine scaffold is frequently employed in the development of protein kinase inhibitors, which block aberrant signaling pathways that drive tumor growth and proliferation.[2] The structure allows for precise orientation of substituents to fit into the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Antimicrobial and Antiviral Properties

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown significant antibacterial and antifungal activity.[1][5] The scaffold can be functionalized to inhibit essential microbial enzymes or disrupt cell wall integrity. Similarly, in virology, pyrimidine analogs are well-established as antiviral agents (e.g., Zidovudine for HIV).[4] The 2-(pyrrolidin-1-yl)pyrimidine core serves as a template for creating novel compounds that can inhibit viral enzymes like reverse transcriptase or protease.

Anti-inflammatory and CNS Applications

Chronic inflammation underlies many diseases. Compounds featuring the pyrimidine nucleus have demonstrated potent anti-inflammatory and analgesic effects, sometimes superior to standard drugs like ibuprofen.[5] Furthermore, derivatives of this scaffold have been explored for their potential in treating central nervous system (CNS) disorders. For instance, the anxiolytic drug Buspirone is a pyrimidinylpiperazine derivative, highlighting the utility of related structures in modulating neurotransmitter receptors.[3]

Conclusion

The 2-(pyrrolidin-1-yl)pyrimidine core represents a powerful and versatile scaffold in the field of drug discovery. By strategically merging the favorable electronic properties and hydrogen-bonding capacity of the pyrimidine ring with the three-dimensional structural diversity of the pyrrolidine motif, medicinal chemists have created a platform for developing novel therapeutics. Its straightforward synthesis and proven success in generating compounds with a wide range of biological activities—from anticancer to antimicrobial and anti-inflammatory—ensure that the 2-(pyrrolidin-1-yl)pyrimidine scaffold will remain a highly valuable and actively explored structure for years to come.

References

-

PubChem. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Kroflič, A., et al. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available from: [Link]

-

PubChem. 2-(Pyrrolidin-1-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Pyrimidinylpiperazine. Wikimedia Foundation. Available from: [Link]

-

Al-Ostoot, F.H., et al. Biological activities of synthetic pyrimidine derivatives. Infectious Agents and Cancer. Available from: [Link]

-

Patel, R., et al. PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available from: [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]

-

Wang, Y., et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available from: [Link]

-

ChemSynthesis. 2-pyrrolidin-1-yl-pyridine. ChemSynthesis. Available from: [Link]

-

LookChem. Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine. LookChem. Available from: [Link]

-

Gothwal, A., et al. An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

-

Guchhait, G., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

- Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. wjarr.com [wjarr.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

2-(Pyrrolidin-1-yl)pyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of 2-(Pyrrolidin-1-yl)pyrimidine, a heterocyclic scaffold of considerable interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and discuss its established and potential applications in modern drug discovery, providing a field-proven perspective for researchers and developers.

Core Properties and Molecular Structure

A foundational understanding of a compound's basic properties is the critical first step in its application for research and development. 2-(Pyrrolidin-1-yl)pyrimidine is a disubstituted pyrimidine, featuring a saturated five-membered pyrrolidine ring attached at the C2 position of the pyrimidine core. This structure is a key building block in the synthesis of more complex molecules.

Molecular Formula and Weight

Accurate molecular formula and weight are essential for all stoichiometric calculations, analytical interpretations, and registration in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Number | 19653-56-0 | [1] |

Chemical Structure Visualization

The spatial arrangement of atoms defines the molecule's reactivity, polarity, and ability to interact with biological targets.

Caption: 2D structure of 2-(Pyrrolidin-1-yl)pyrimidine.

Synthesis and Mechanistic Rationale

The predominant method for synthesizing this compound is through nucleophilic aromatic substitution (SₙAr). This pathway is efficient and relies on the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack, especially when a good leaving group is present at the 2-position.

Synthesis Protocol: SₙAr Reaction

The reaction of 2-chloropyrimidine with pyrrolidine serves as a reliable and scalable method for production.

Causality Behind Experimental Choices:

-

Substrate: 2-Chloropyrimidine is the ideal substrate. The chlorine atom is a competent leaving group, and its departure is facilitated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, which stabilize the transient negative charge developed during the reaction (the Meisenheimer complex).

-

Nucleophile: Pyrrolidine is a strong, secondary amine nucleophile that readily attacks the electron-deficient C2 position of the pyrimidine ring.

-

Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl generated in situ. This is a self-validating step; without the base, the HCl would protonate the pyrrolidine, converting it into a non-nucleophilic ammonium salt and quenching the reaction.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred. These solvents can solvate the ions formed during the reaction but do not participate in hydrogen bonding, which would otherwise hinder the nucleophilicity of the pyrrolidine.

Step-by-Step Experimental Workflow

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of pyrrolidine (1.2 eq). An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-8 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrimidine) is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate in vacuo to remove the solvent. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (to remove excess acid) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography on silica gel to yield pure 2-(Pyrrolidin-1-yl)pyrimidine.

Caption: Validated workflow for the synthesis of 2-(Pyrrolidin-1-yl)pyrimidine.

Applications in Drug Discovery

The pyrrolidine and pyrimidine moieties are both considered "privileged scaffolds" in medicinal chemistry.[3][4][5] Their combination in a single molecule creates a versatile building block for developing novel therapeutics across multiple disease areas. The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional structural element that can improve physicochemical properties and facilitate precise interactions within protein binding pockets.[3]

Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core is a cornerstone of many FDA-approved kinase inhibitors. The nitrogen atoms in the pyrimidine ring often form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site. The pyrrolidine group at the 2-position can be further functionalized to extend into solvent-exposed regions or target specific sub-pockets, thereby enhancing potency and selectivity for kinases implicated in oncology and inflammatory diseases.[4][6]

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is prevalent in numerous CNS-active compounds.[3][4] Its structural features can contribute to the optimal lipophilicity and polarity required for penetration of the blood-brain barrier. Consequently, derivatives of 2-(Pyrrolidin-1-yl)pyrimidine are attractive candidates for development as agents targeting neurological and psychiatric disorders.

Caption: Logical relationships in the application of the scaffold.

References

-

2-(Pyrrolidin-1-yl)pyrimidine | C8H11N3 - PubChem. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Jeelan Basha, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Chemistry.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2024).

Sources

- 1. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1H-pyrrol-1-yl)pyrimidine | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. gsconlinepress.com [gsconlinepress.com]

Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrimidine and pyrrolidine scaffolds in numerous biologically active molecules. The pyrimidine ring is a core component of nucleobases, while the pyrrolidine motif is found in many natural products and synthetic drugs. A thorough understanding of the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Numbering

The structure of 2-(Pyrrolidin-1-yl)pyrimidine with the IUPAC numbering system is presented below. This numbering is used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and numbering of 2-(Pyrrolidin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(Pyrrolidin-1-yl)pyrimidine, both ¹H and ¹³C NMR will provide characteristic signals.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(Pyrrolidin-1-yl)pyrimidine in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for the protons of the pyrimidine and pyrrolidine rings.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4, H6 | ~8.3 | Doublet | ~4.8 |

| H5 | ~6.5 | Triplet | ~4.8 |

| H2', H5' | ~3.5 | Triplet | ~6.5 |

| H3', H4' | ~1.9 | Multiplet | - |

Rationale for Predictions:

-

Pyrimidine Protons: The protons on the pyrimidine ring (H4, H5, and H6) are in an electron-deficient aromatic system, leading to downfield chemical shifts. H4 and H6 are chemically equivalent and are expected to appear as a doublet due to coupling with H5. H5 will appear as a triplet due to coupling with both H4 and H6.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring are in a saturated aliphatic environment. The protons on the carbons adjacent to the nitrogen (H2' and H5') are deshielded due to the electronegativity of the nitrogen and their proximity to the pyrimidine ring, hence their downfield shift compared to the other pyrrolidine protons. These will likely appear as a triplet due to coupling with the adjacent methylene protons (H3' and H4'). The protons at the 3' and 4' positions (H3' and H4') are expected to be in a more shielded environment and will appear as a multiplet due to complex coupling.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2 | ~162 |

| C4, C6 | ~157 |

| C5 | ~110 |

| C2', C5' | ~47 |

| C3', C4' | ~25 |

Rationale for Predictions:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are in an aromatic environment. C2, being attached to two nitrogen atoms, is the most deshielded. C4 and C6 are also significantly deshielded due to the adjacent nitrogen atoms. C5 is the most shielded of the pyrimidine carbons.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring are in the aliphatic region. The carbons directly attached to the nitrogen (C2' and C5') are deshielded compared to the other two carbons (C3' and C4').

Experimental Protocol for NMR Data Acquisition

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyrrolidin-1-yl)pyrimidine core is a significant heterocyclic scaffold in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of this compound, not as a singular, celebrated event, but as a logical outcome of fundamental principles in heterocyclic chemistry. We will delve into the foundational synthesis of pyrimidines, elucidate the most probable synthetic routes to 2-(pyrrolidin-1-yl)pyrimidine based on established nucleophilic aromatic substitution reactions, and detail its evolution into a privileged fragment in contemporary drug discovery. This guide will provide detailed experimental protocols, comparative data, and visualizations of its role in signaling pathways, offering a deep, causal understanding for researchers in the field.

Historical Foundations: The Rise of Pyrimidine Chemistry

The story of 2-(pyrrolidin-1-yl)pyrimidine begins not with its own discovery, but with the foundational work on its parent heterocycle, pyrimidine. The pyrimidine ring system is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1]

While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884.[2][3] Pinner's work involved the condensation of ethyl acetoacetate with amidines to create pyrimidine derivatives.[2][3] This marked the beginning of a deeper understanding of pyrimidine chemistry. The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900 by the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[2]

The early 20th century saw the elucidation of the structures of the pyrimidine bases found in nucleic acids, cementing the biological significance of this heterocyclic system.[4] This discovery spurred further interest in the synthesis and derivatization of pyrimidines, laying the groundwork for their eventual use in medicinal chemistry, with notable early examples including the barbiturates.[4]

The Inferred Discovery: Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine via Nucleophilic Aromatic Substitution

A specific, high-profile "discovery" paper for 2-(pyrrolidin-1-yl)pyrimidine is not prominent in the historical literature. Its emergence is more accurately characterized as a logical and predictable outcome of well-established principles of nucleophilic aromatic substitution (SNAr) on an activated heterocyclic system.

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is electron-deficient, particularly at the 2-, 4-, and 6-positions. This electronic characteristic makes these positions susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present.

The most probable and historically logical first synthesis of 2-(pyrrolidin-1-yl)pyrimidine would have involved the reaction of a 2-halopyrimidine, most commonly 2-chloropyrimidine, with pyrrolidine. This reaction is a classic example of a nucleophilic aromatic substitution.

Caption: Probable first synthesis of 2-(Pyrrolidin-1-yl)pyrimidine.

Causality in Experimental Design: Why Nucleophilic Aromatic Substitution?

The choice of SNAr as the primary synthetic route is dictated by the inherent electronic properties of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons, making them electrophilic. This effect is most pronounced at the C2, C4, and C6 positions. A halogen, such as chlorine, at the 2-position serves as an excellent leaving group, further facilitating nucleophilic attack.

Pyrrolidine, a cyclic secondary amine, is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted. The subsequent expulsion of the chloride ion restores aromaticity and yields the stable 2-(pyrrolidin-1-yl)pyrimidine product. The high reactivity of 2-chloropyrimidine towards nucleophilic attack by amines is well-documented.[5][6]

Validated Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine

The following protocol is a standard, validated method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine, reflecting the likely approach of its first preparation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added pyrrolidine (1.2 eq).

-

Base: A non-nucleophilic base, such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq), is added to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2-(pyrrolidin-1-yl)pyrimidine.

Self-Validating System:

-

TLC Monitoring: Confirms the consumption of starting material and the formation of a new, more polar product.

-

Spectroscopic Analysis:

-

1H NMR: The disappearance of the proton signal corresponding to the 2-position of the pyrimidine ring and the appearance of characteristic signals for the pyrrolidine ring protons confirm the substitution.

-

13C NMR: Shows the expected shifts in the carbon signals of the pyrimidine ring and the appearance of signals for the pyrrolidine carbons.

-

Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of 2-(pyrrolidin-1-yl)pyrimidine (C8H11N3, MW: 149.19 g/mol ).

-

The Modern Era: 2-(Pyrrolidin-1-yl)pyrimidine as a Privileged Scaffold in Drug Discovery

While the initial synthesis of 2-(pyrrolidin-1-yl)pyrimidine may have been a routine chemical step, the scaffold has since emerged as a "privileged structure" in medicinal chemistry. Its structural features – a hydrogen bond acceptor (pyrimidine nitrogens), a hydrogen bond donor potential (if further substituted on the pyrrolidine ring), and a three-dimensional character from the pyrrolidine ring – make it an attractive building block for interacting with biological targets.

The pyrrolidine moiety, in particular, is a common feature in many natural products and FDA-approved drugs.[2] Its inclusion can improve solubility, metabolic stability, and target binding affinity.

Applications in Kinase Inhibition

A significant application of the 2-(pyrrolidin-1-yl)pyrimidine scaffold is in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Sources

The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Pyrimidine Derivatives

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. Among these, the pyrimidine nucleus, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, holds a place of exceptional importance.[1][2] Its fundamental role as a constituent of nucleic acids—cytosine, thymine, and uracil—places it at the very center of cellular life.[3][4] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure," a versatile and fruitful starting point for the design and synthesis of novel therapeutic agents.[1] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5]

This technical guide offers an in-depth exploration of the biological activities of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, elucidates critical structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for evaluating these properties. The objective is to furnish a comprehensive resource that not only informs but also empowers the rational design of the next generation of pyrimidine-based therapeutics.

Part 1: The Pyrimidine Core: Foundational Synthetic Strategies

The accessibility and chemical versatility of the pyrimidine ring are key to its prevalence in drug discovery. A foundational understanding of its synthesis is crucial for developing novel analogues. The most common and widely utilized approach is a condensation reaction that forms the ring from two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit.[6] This typically involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea, thiourea, or guanidine derivative.[6] More advanced and eco-friendly methods, such as multicomponent reactions and microwave-assisted synthesis, have been developed to improve efficiency and structural diversity.[2][7] The ability to readily modify the pyrimidine core at its various positions allows for the fine-tuning of physicochemical and pharmacological properties.

Part 2: Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogues represent a highly successful class of antineoplastic agents, acting through diverse mechanisms to halt the proliferation of cancer cells.[8][9]

Mechanisms of Anticancer Action

A primary mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth and signaling pathways often dysregulated in cancer.[10] Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking downstream signaling and inducing cell cycle arrest or apoptosis.[10][11] Another major strategy involves their function as antimetabolites. By mimicking natural pyrimidine nucleobases, these drugs can block the synthesis of DNA precursors. For example, derivatives can inhibit thymidylate synthase (TS), an enzyme essential for the production of dTMP, leading to the depletion of thymidine and subsequent disruption of DNA replication in rapidly dividing cancer cells.[8][12]

Protocol: MTT Cell Viability Assay [12][13] This assay quantitatively assesses the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 3: Anti-Infective Activity of Pyrimidine Derivatives

The pyrimidine scaffold is integral to numerous anti-infective agents, targeting bacteria, viruses, and fungi. [14][15]

Mechanisms of Anti-Infective Action

In the antiviral domain, pyrimidine derivatives are prominent as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. [16]These compounds bind to an allosteric pocket on the HIV reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA. [17][18]Several approved anti-HIV drugs, such as Etravirine and Rilpivirine, are based on a diarylpyrimidine (DAPY) core. [17]As antibacterial agents, pyrimidines can act as antimetabolites. For instance, Trimethoprim, a diaminopyrimidine derivative, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and, consequently, for bacterial DNA synthesis. [19]

Quantitative Data: Anti-HIV Activity

The antiviral potency is measured by the 50% effective concentration (EC50), the concentration required to inhibit viral replication by 50%.

| Compound Class | Derivative Example | Mutant HIV-1 Strain | EC50 (nM) | Reference |

| Diarylpyrimidine (DAPY) | Compound 20 | Wild-Type | 2.4 | [17] |

| Diarylpyrimidine (DAPY) | Compound 20 | L100I (Resistant) | 3.6 | [17] |

| Diarylpyrimidine (DAPY) | Compound 20 | K103N (Resistant) | 4.8 | [17] |

| Diarylpyrimidine (DAPY) | Compound 27 | Wild-Type | 2.4 | [17] |

| Diarylpyrimidine (DAPY) | Etravirine (ETV) | Wild-Type | 4.0 | [17] |

Experimental Workflow and Protocol: Antiviral Activity Screening

Evaluating antiviral compounds involves determining their ability to protect host cells from virus-induced death or cytopathic effect (CPE).

Protocol: Cytopathic Effect (CPE) Reduction Assay [20] This assay is a primary method for screening antiviral compound efficacy.

-

Cell Preparation: On the day before the experiment, prepare a confluent monolayer of appropriate host cells (e.g., Vero 76, MT-4) in a 96-well microplate. [20]2. Compound Preparation: Prepare eight serial half-log10 dilutions of the test compound, typically starting from 32 µM. [20]3. Treatment and Infection: Remove the culture medium from the cells. Add the diluted compounds to the wells in triplicate. Also, prepare wells for virus control (cells + virus, no compound) and cell control (cells only, no virus). Add a pre-determined amount of virus to all wells except the cell control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until at least 80% of the cells in the virus control wells show a cytopathic effect (typically 3-7 days).

-

Quantification of Viability: Remove the medium and quantify the number of viable cells using a suitable method. A common technique is staining with a vital dye like Neutral Red, followed by extraction and spectrophotometric measurement at 540 nm. [20]6. Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 (the concentration that protects 50% of cells from CPE) via regression analysis. A parallel assay without the virus is run to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the compound's therapeutic window. [20]

Part 4: Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation contributes to numerous diseases, and pyrimidine derivatives have been developed as potent anti-inflammatory agents. [21][22]

Mechanism of Anti-inflammatory Action

The primary mechanism for many pyrimidine-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. [23]These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [22]There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is typically induced at sites of inflammation. [22]The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects, such as gastric irritation. [24]

Quantitative Data: COX-2 Selective Inhibition

The selectivity of a compound is often expressed as a ratio of the IC50 values for COX-1 and COX-2. A higher selectivity index indicates greater preference for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | 37.10 | 0.22 | 168.6 | [25][26] |

| L2 | 19.82 | 0.15 | 132.1 | [25][26] |

| Meloxicam (Standard) | 2.07 | 0.11 | 18.8 | [25][26] |

| Piroxicam (Standard) | 0.13 | 1.15 | 0.11 | [25][26] |

Experimental Workflow and Protocol: In Vivo Anti-inflammatory Assay

A standard preclinical model for acute inflammation is the carrageenan-induced paw edema test in rodents.

Protocol: Carrageenan-Induced Paw Edema in Rats [27][28] This widely used model assesses the ability of a compound to inhibit acute inflammation.

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.

-

Compound Administration: Administer the pyrimidine test compound or a standard drug (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment volume. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Conclusion

The pyrimidine ring is unequivocally a privileged scaffold in medicinal chemistry, serving as the foundation for a vast and diverse array of biologically active compounds. [1][3]Its derivatives have yielded crucial therapies in oncology, infectious disease, and inflammation by targeting key enzymes and pathways with high specificity. The continued exploration of structure-activity relationships, coupled with robust and predictive screening protocols, ensures that the pyrimidine core will remain a central focus of drug discovery efforts. Future research will likely capitalize on novel synthetic methodologies to create more complex and targeted derivatives, potentially addressing emerging challenges such as drug resistance and the need for therapies with improved safety profiles. For the drug development professional, the pyrimidine scaffold represents not just a historical success, but a continuing source of therapeutic opportunity.

References

-

14 - Vertex AI Search

-

3 - PubMed

-

21 - NIH

-

6 - Google Scholar

-

29 - Bio-protocol

-

30 - ACS Publications

-

22 - MDPI

-

31 - ResearchGate

-

4 - Bentham Science

-

7 - Organic Chemistry Portal

-

1 - WJARR

-

5 - Google Scholar

-

19 - Oriental Journal of Chemistry

-

32 - ACS Publications

-

15 - Innovare Academic Sciences

-

33 - Juniper Publishers

-

12 - BenchChem

-

34 - PubMed

-

2 - Google Scholar

-

35 - Bentham Science

-

36 - BenchChem

-

25 - PubMed

-

37 - NIH

-

16 - NIH

-

26 - ResearchGate

-

20 - Protocols.io

-

17 - NIH

-

8 - IJCRT

-

18 - PubMed

-

38 - ResearchGate

-

39 - ResearchGate

-

40 - PubMed

-

27 - Pharmacognosy.com

-

23 - NIH

-

41 - PubMed

-

24 - NIH

-

9 - ijrpr.com

-

13 - ResearchGate

-

42 - SlideShare

-

43 - NIH

-

44 - YouTube

-

45 - YouTube

-

10 - BenchChem

-

46 - BenchChem

-

11 - Springer

-

47 - SciELO

-

48 - YouTube

-

28 - J-Stage

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. ijcrt.org [ijcrt.org]

- 9. ijrpr.com [ijrpr.com]

- 10. benchchem.com [benchchem.com]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]

- 16. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. orientjchem.org [orientjchem.org]

- 20. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 21. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pharmacy180.com [pharmacy180.com]

- 28. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]

- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. juniperpublishers.com [juniperpublishers.com]

- 34. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 36. benchchem.com [benchchem.com]

- 37. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Screening Models of Anti-Inflammatory Drugs | PPTX [slideshare.net]

- 43. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 44. youtube.com [youtube.com]

- 45. youtube.com [youtube.com]

- 46. benchchem.com [benchchem.com]

- 47. scielo.br [scielo.br]

- 48. m.youtube.com [m.youtube.com]

The Pyrrolidine Scaffold in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Privilege of the Pyrrolidine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets and confer favorable drug-like properties. Among these, the pyrrolidine ring—a five-membered saturated nitrogen heterocycle—holds a preeminent position.[1][2] Its remarkable versatility is evidenced by its presence in numerous natural products, such as the amino acid proline, and its incorporation into 37 drugs approved by the U.S. Food and Drug Administration (FDA).[3]

The significance of the pyrrolidine scaffold stems from several key features.[4][5] Its sp³-hybridized, non-planar structure provides an ideal platform for creating three-dimensional (3D) molecular diversity, a crucial element for achieving high target affinity and selectivity.[3][6] This conformational flexibility, often described as "pseudorotation," allows the ring to adopt various shapes, enabling medicinal chemists to meticulously orient substituents in space to optimize interactions with biological targets.[3][4][5] Furthermore, the nitrogen atom imparts basicity and can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with protein residues.

This technical guide offers an in-depth exploration of the pyrrolidine scaffold, designed for researchers, scientists, and drug development professionals. It will delve into the core chemical principles governing its synthesis and functionalization, analyze its role in the mechanism of action of key drugs, and provide practical insights into its application in modern drug discovery.

Part I: The Chemistry of the Pyrrolidine Scaffold

A profound understanding of the synthesis and manipulation of the pyrrolidine ring is fundamental to its effective use in drug design. The choice of synthetic strategy directly impacts the accessible chemical space, stereochemical control, and overall efficiency of a discovery program.

Strategic Synthesis of the Pyrrolidine Core

Methods for constructing the pyrrolidine ring can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine, or the de novo construction of the ring from acyclic precursors.[7][8]

-

Functionalization of Chiral Precursors: This is the most common strategy, leveraging the readily available "chiral pool."[7] Natural amino acids like (S)-proline and (S)-4-hydroxyproline are frequently used starting materials. Their inherent stereochemistry provides a robust foundation for building complex, optically pure molecules.[7][8] For example, the reduction of proline is a standard method to produce (S)-prolinol, a key intermediate in the synthesis of numerous drugs.[7]

-

De Novo Ring Construction: Building the ring from acyclic components offers greater flexibility in substituent placement. Key methods include:

-

1,3-Dipolar Cycloadditions: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[3] It is a highly convergent method for creating substituted pyrrolidines with excellent control over regio- and stereoselectivity.[3]

-

Aminocyclizations: Intramolecular cyclization of amino-alkenes or -alkynes provides a direct route to the pyrrolidine core.[3]

-

Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of pyridines, are emerging as novel strategies to access complex pyrrolidine skeletons from abundant starting materials.[9]

-

The Criticality of Stereochemistry

The non-planar nature of the pyrrolidine ring means that substituents can exist in different spatial orientations (stereoisomers).[10] These subtle 3D differences can have a dramatic impact on biological activity, as drug-target interactions are exquisitely sensitive to stereochemistry.[3][[“]] Achieving precise control over the stereogenic centers on the pyrrolidine ring is therefore a paramount objective in synthesis design.

-

Diastereoselectivity: When multiple stereocenters are present, their relative orientation is key. For example, in a series of retinoic acid-related orphan receptor γ (RORγt) ligands, the cis-configuration of two phenyl groups on the pyrrolidine ring was found to be crucial for potency.[3]

-

Enantioselectivity: Often, only one of two mirror-image enantiomers will have the desired biological effect. Asymmetric synthesis, using chiral catalysts or auxiliaries, is employed to produce a single enantiomer, maximizing therapeutic efficacy and minimizing potential off-target effects from the inactive isomer. The hydrogenation of substituted pyrroles using chiral rhodium catalysts is one such method for achieving high diastereoselectivity and enantioselectivity.[12]

The conformational preference of the ring itself, influenced by substituents, is also a critical factor. For instance, fluorination can significantly alter the ring's pucker and conformational stability, a strategy used to enhance the properties of proline-rich peptides.[10]

Functionalization: Tuning Molecular Properties

Once the core is constructed, its properties are fine-tuned through functionalization. The nitrogen atom is a particularly privileged position for modification.[3]

-

N-Substitution: The pyrrolidine nitrogen is nucleophilic, making it a prime site for introducing a vast array of substituents.[3] In fact, 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position.[3] These substitutions can modulate basicity, introduce new binding interactions, or attach linkers to other pharmacophoric elements.

-

C-Substitution: Introducing substituents at the carbon atoms of the ring allows for the precise positioning of functional groups to probe the binding pocket of a target protein. Substituents at the C-2 position can influence the ring's basicity, while those at C-4 can affect the ring's puckering and overall conformation.[3]

Part II: The Pyrrolidine Scaffold in Drug Design and Action

The success of the pyrrolidine scaffold is not merely due to its synthetic tractability but is deeply rooted in its physicochemical properties and its ability to act as a superior pharmacophore.

Physicochemical and Pharmacokinetic Profile

The pyrrolidine ring imparts several beneficial properties that are advantageous for drug candidates.

| Property | Pyrrolidine | Key Considerations for Drug Design |

| pKa (Conjugate Acid) | ~11.27 | A strong base, the nitrogen is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate ionic interactions with targets.[2] |

| logP (Octanol/Water) | 0.46 | Lower lipophilicity compared to its six-membered counterpart, piperidine (logP 0.84), which can be advantageous for reducing off-target hydrophobic interactions and improving solubility.[1][2] |

| Conformational Flexibility | High (Envelope/Twist) | Adopts flexible "envelope" and "twist" conformations, allowing it to adapt to the shape of various binding sites. This adaptability can be crucial for achieving high affinity.[2] |

| Metabolic Stability | Generally stable | While generally stable, the ring can be susceptible to oxidation. Strategic placement of substituents can block these metabolic "soft spots."[1][2] |

Case Studies: Pyrrolidine-Containing Drugs in the Clinic

The diverse roles of the pyrrolidine scaffold are best illustrated by its presence in a wide range of marketed drugs.[13]

| Drug (Brand Name) | Therapeutic Area | Role of the Pyrrolidine Scaffold |

| Lisinopril (Zestril) | Antihypertensive (ACE Inhibitor) | The proline (pyrrolidine-2-carboxylic acid) moiety mimics the C-terminal dipeptide of angiotensin I, enabling it to bind tightly to the active site of the Angiotensin-Converting Enzyme (ACE). |

| Vildagliptin (Galvus) | Antidiabetic (DPP-4 Inhibitor) | The pyrrolidine ring, specifically with a cyano group, is crucial for forming a covalent, yet reversible, bond with a key serine residue in the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] |

| Eletriptan (Relpax) | Antimigraine (5-HT1B/1D Agonist) | The pyrrolidine nitrogen acts as a basic center, crucial for interacting with an aspartate residue in the serotonin receptor. The ring itself serves as a scaffold to correctly orient the other pharmacophoric elements.[7] |

| Captopril (Capoten) | Antihypertensive (ACE Inhibitor) | As the first-in-class ACE inhibitor, its proline component was identified from the venom of a Brazilian pit viper and is essential for binding to the enzyme. |

| Anisomycin | Antibiotic/Anticancer | A naturally occurring pyrrolidine derivative, it functions by inhibiting protein synthesis. It serves as a powerful example of the scaffold's prevalence in nature.[3][8] |

Pyrrolidine as a Bioisostere

In drug design, the concept of bioisosterism involves replacing one functional group with another to improve a molecule's properties without losing its desired biological activity.[14][15] The pyrrolidine ring is often used as a bioisosteric replacement for other cyclic or acyclic structures. For example, it can be used to replace a piperidine ring to decrease lipophilicity or alter conformational flexibility.[1][2] In the development of IGF-1R kinase inhibitors, various pyrrolidine isosteres were explored to replace a core proline moiety, demonstrating that while some replacements maintained potency, others failed due to an inability to project key binding groups into the correct orientation.[16] This highlights the subtle yet critical structural role the pyrrolidine ring plays.

Part III: Practical Methodologies

To bridge theory and practice, this section provides a representative experimental protocol for the synthesis of a substituted pyrrolidine derivative, a critical class of compounds with broad biological activity.

Example Protocol: Synthesis of 1,3-Disubstituted Pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones (succinimides) are a well-established class of compounds with anticonvulsant activity.[3] The following protocol is adapted from a general method for their synthesis via cyclocondensation, demonstrating a robust and self-validating system.[3]

Objective: To synthesize a library of N-substituted 3-aryl-pyrrolidine-2,5-diones for screening as potential anticonvulsant agents.

Reaction Scheme: Aryl-succinic acid + Primary amine → (Heat, 180°C) → N-substituted 3-aryl-pyrrolidine-2,5-dione + 2 H₂O

Step-by-Step Methodology:

-

Reagent Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriately substituted aryl-succinic acid (1.0 eq).

-

Add the desired primary amine (e.g., 1-(2-aminoethyl)-4-arylpiperazine) (1.05 eq).

-

Causality Note: A slight excess of the amine is used to ensure complete consumption of the limiting dicarboxylic acid. No solvent is required for this thermal condensation.

-

-

Reaction Execution:

-